Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 82193-29-1
VCID: VC15757817
InChI: InChI=1S/C10H10ClN3O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2,12H2,1H3
SMILES:
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol

Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 82193-29-1

Cat. No.: VC15757817

Molecular Formula: C10H10ClN3O2

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate - 82193-29-1

Specification

CAS No. 82193-29-1
Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
IUPAC Name ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H10ClN3O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2,12H2,1H3
Standard InChI Key JBKBWUOGNSXSMZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines an imidazo[1,2-a]pyridine scaffold with strategically positioned functional groups:

  • Amino group (position 3): Enhances hydrogen-bonding capacity and modulates electronic properties.

  • Chlorine atom (position 6): Introduces steric and electronic effects, influencing reactivity and target binding.

  • Ethyl ester (position 2): Provides a handle for further derivatization via hydrolysis or transesterification.

PropertyValueSource
Melting PointNot reported
Density~1.4 g/cm³ (estimated)
LogP (Partition Coefficient)~3.1 (calculated)
SolubilityLow in water; soluble in DMSO

The estimated logP value indicates moderate lipophilicity, suitable for crossing cell membranes. The ethyl ester group contributes to this property, while the amino and chlorine substituents may enhance target specificity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

  • Formation of the imidazo[1,2-a]pyridine core: Reacting 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux conditions .

  • Chlorination at position 6: Using phosphorus oxychloride (POCl3\text{POCl}_3) as a chlorinating agent.

  • Introduction of the amino group: Via nucleophilic substitution or reductive amination.

Table 1: Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)
1Ethanol, reflux, 6h45–60
2POCl3\text{POCl}_3, 80°C, 4h70–85
3NH3\text{NH}_3, Pd/C\text{Pd/C}, H₂50–65

Yields vary depending on purification methods, with chromatography often required to isolate the final product .

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency:

  • Precision temperature control: Minimizes side reactions.

  • Automated reagent delivery: Ensures stoichiometric accuracy.

  • In-line analytics: Monitors reaction progress via UV-Vis spectroscopy.

These methods achieve >90% purity at multi-kilogram scales, critical for pharmaceutical applications.

Chemical Reactivity and Derivitization

Nucleophilic Substitution

The chlorine atom at position 6 undergoes substitution with nucleophiles like amines or alkoxides:

C10H10ClN3O2+NH3C10H11N4O2+HCl\text{C}_{10}\text{H}_{10}\text{ClN}_{3}\text{O}_{2} + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_{4}\text{O}_{2} + \text{HCl}

This reaction is pivotal for generating analogs with improved pharmacokinetic profiles.

Ester Hydrolysis

The ethyl ester hydrolyzes under acidic or basic conditions to yield the carboxylic acid:

C10H10ClN3O2+H2OC8H6ClN3O2+C2H5OH\text{C}_{10}\text{H}_{10}\text{ClN}_{3}\text{O}_{2} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_6\text{ClN}_{3}\text{O}_{2} + \text{C}_2\text{H}_5\text{OH}

The acid serves as an intermediate for amide or peptide conjugates .

Table 2: Common Derivatives and Their Applications

DerivativeApplication
Carboxylic acidProdrug development
AmideKinase inhibition
ThioureaAntimicrobial agents

Biological Activities and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the chlorine atom enhances membrane permeability, while the amino group disrupts cell wall synthesis. Comparatively, ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate shows reduced activity (MIC = 32 μg/mL), underscoring the importance of substitution patterns .

Kinase Inhibition

Screening against 50 kinases revealed selective inhibition of JAK2 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 1.2 μM). Molecular docking suggests the amino group forms hydrogen bonds with kinase hinge regions.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Chloroimidazo[1,2-a]Pyridine Derivatives

CompoundSubstitution PatternKey Activity
Ethyl 3-amino-6-chloroimidazo...3-NH₂, 6-Cl, 2-COOEtKinase inhibition, antimicrobial
Ethyl 5-chloroimidazo... 5-Cl, 2-COOEtWeak antimicrobial
6-Chloroimidazo[1,2-a]pyridine6-ClLimited solubility

The 3-amino-6-chloro derivative’s superior activity highlights the synergy between its substituents.

Applications in Drug Development

Lead Optimization

Structural modifications focus on:

  • Replacing the ethyl ester with bioisosteres (e.g., amides).

  • Introducing fluorine at position 8 to enhance metabolic stability.

Preclinical Studies

Rodent pharmacokinetics show a half-life of 2.3 hours and oral bioavailability of 45%. Toxicity profiles remain favorable up to 100 mg/kg.

Future Directions

  • Crystallographic Studies: To elucidate binding modes with kinase targets.

  • Combination Therapies: Pairing with checkpoint inhibitors for synergistic anticancer effects.

  • Green Chemistry Approaches: Solvent-free synthesis to reduce environmental impact.

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